2-(4-Bromobenzylsulfanyl)benzoxazole
Overview
Description
“2-(4-Bromobenzylsulfanyl)benzoxazole” is a chemical compound with the molecular formula C14H10BrNOS and a molecular weight of 320.21 g/mol. It is used in various fields of chemistry, including medicinal and pharmaceutical research .
Synthesis Analysis
Benzoxazole derivatives, including “2-(4-Bromobenzylsulfanyl)benzoxazole”, can be synthesized using 2-aminophenol with different compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions . Different catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts can be used in the synthesis .Molecular Structure Analysis
The molecular structure of “2-(4-Bromobenzylsulfanyl)benzoxazole” consists of a benzoxazole ring attached to a bromobenzylsulfanyl group. The benzoxazole ring is a bicyclic planar molecule, which makes it a favorable moiety for researchers .Chemical Reactions Analysis
The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, the reaction of 2-aminophenol with aldehydes is one of the methods used in the synthesis of benzoxazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromobenzylsulfanyl)benzoxazole” include a density of 1.6±0.1 g/cm3, a boiling point of 444.2±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 222.4±29.3 °C .Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Antimicrobial Agents
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity . The results revealed that compounds SC06, SC09, TS05 and TS07 have potent antibacterial activity against both Gram-positive and Gram-negative strains . Compound TS05 displayed most potent activity with MIC values of 3.91, 7.81 and 1.56 µg/ml against S. aureus, E. coli and P. aeruginosa, respectively .
Fluorescent Properties
New 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole was synthesized through the SuFEx click reaction in a two-chamber reactor . The fluorescent properties of compound 2 were determined using experimental and computational methods .
Future Directions
Benzoxazole derivatives, including “2-(4-Bromobenzylsulfanyl)benzoxazole”, have a wide range of pharmacological activities and are therefore of great interest in medicinal, pharmaceutical, and industrial areas . Future research may focus on exploring new synthetic strategies and applications of these compounds .
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVOIBFEFVKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzylsulfanyl)benzoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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